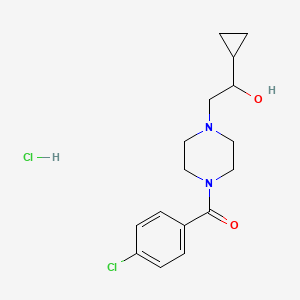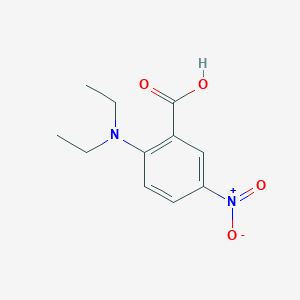
(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of derivatives related to the compound involves a reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives. This process is highlighted in the synthesis of similar compounds, demonstrating a simple and convenient method with significant potential for antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure Analysis
The molecular structure of closely related adducts, involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, reveals distinct dihedral angles between the benzene ring and the two piperidine rings, showcasing the complex geometry and intermolecular hydrogen bonding that contribute to its structural stability (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, involving processes such as amidation, Friedel-Crafts acylation, and hydration to create specific hydrochloride variants. These reactions underscore the chemical versatility and reactivity of the compound, facilitating the synthesis of various derivatives with potential biological activities (Rui, 2010).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as thermal, optical, and structural studies, complemented by theoretical calculations, offer insights into the stability and molecular interactions of these compounds. These studies highlight the importance of temperature stability, optical properties, and molecular geometry in determining the compound's physical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity towards various nucleophiles and their binding affinity to biological targets, are crucial for understanding their therapeutic potential. Studies on derivatives have elucidated key interactions with receptors, providing a foundation for exploring the chemical properties of "(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride" and its potential as a therapeutic agent (Shim et al., 2002).
科学的研究の応用
Anticancer and Antituberculosis Studies
A study focused on the synthesis of new derivatives, including compounds structurally related to (4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride, to assess their anticancer and antituberculosis potential. The research highlighted that some of these compounds exhibited significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and showed substantial antituberculosis activity. This suggests the potential therapeutic applications of these compounds in treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Crystal Structure Analysis
Another study delved into the crystal structure of a compound closely related to the chemical . It provided detailed insights into the molecular arrangement, highlighting the importance of understanding the structural aspects of such compounds for further research and potential pharmaceutical applications (B. Revathi, D. Reuben Jonathan, K. Kalai Sevi, K. Dhanalakshmi, G. Usha, 2015).
Antimicrobial Activity
Research on compounds structurally similar to (4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride also includes antimicrobial studies. These compounds demonstrated variable and modest activity against several strains of bacteria and fungi, suggesting their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Enzyme Inhibition for Therapeutic Applications
Further research explored the enzyme inhibitory potential of related compounds, indicating their utility in developing therapeutic agents for conditions like Alzheimer's disease. This research underscores the multifaceted applications of these compounds in treating a range of diseases by targeting specific enzymes (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, G. Hussain, S. A. Shah, M. Shahid, S. Seo, 2018).
Antibacterial and Antifungal Activity
Another study highlighted the synthesis and antimicrobial evaluation of diphenyl piperazine-based sulfanilamides, revealing that certain synthesized compounds showed better inhibitory potency against tested bacterial strains than traditional sulfanilamide. This suggests the potential of these compounds to serve as effective antibacterial and antifungal agents (Xian-Long Wang, Lin-Ling Gan, Cheng‐He Zhou, Cong-Yan Yan, 2011).
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWYPCUHZZFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)